Fazadinium bromide

Übersicht

Beschreibung

Fazadinium bromide is a non-depolarizing neuromuscular blocking agent used primarily as a muscle relaxant during surgical procedures. It acts as a nicotinic acetylcholine receptor antagonist, leading to neuromuscular blockade . The compound is known for its rapid onset and short duration of action, making it suitable for tracheal intubation and muscle relaxation during surgeries .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Fazadiniumbromid beinhaltet die Bildung einer Diazenbindung zwischen zwei Imidazo[3,2-a]pyridinium-Einheiten. Die Reaktion erfordert typischerweise die Verwendung von Brom als Halogenierungsmittel, um die Bromidionen in das Endprodukt einzubringen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Fazadiniumbromid folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren wie Umkristallisation und Chromatographie ist üblich, um die gewünschte Qualität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Fazadiniumbromid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Bromidionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Typischerweise beinhalten Nukleophile wie Hydroxid- oder Aminogruppen.

Oxidationsreaktionen: Erfordern oft Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen zu Imidazo[3,2-a]pyridiniumderivaten führen, während Oxidations- und Reduktionsreaktionen zu verschiedenen oxidierten oder reduzierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

Fazadiniumbromid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Entwicklung neuer neuromuskulärer Blockierungsmittel und verwandter Arzneimittel eingesetzt.

5. Wirkmechanismus

Fazadiniumbromid entfaltet seine Wirkung, indem es kompetitiv an nikotinische Acetylcholinrezeptoren an der motorischen Endplatte bindet und so verhindert, dass Acetylcholin diese Rezeptoren aktiviert. Diese Hemmung führt zu einer Muskellähmung, die während chirurgischer Eingriffe unerlässlich ist . Der schnelle Wirkungseintritt und die kurze Wirkdauer der Verbindung sind auf ihre hohe Affinität zu den Rezeptoren und ihre effiziente Clearance aus dem Körper zurückzuführen .

Ähnliche Verbindungen:

- Pancuroniumbromid

- Vecuroniumbromid

- Rocuroniumbromid

- Atracuriumbesilat

Vergleich: Fazadiniumbromid ist aufgrund seines schnellen Wirkungseintritts und seiner kurzen Wirkdauer im Vergleich zu anderen nicht-depolarisierenden neuromuskulären Blockierungsmitteln einzigartig. Während Pancuroniumbromid und Vecuroniumbromid eine längere Wirkdauer haben, wird Fazadiniumbromid für Verfahren bevorzugt, bei denen eine schnelle Muskelrelaxation und -erholung erforderlich sind . Darüber hinaus hat Fazadiniumbromid minimale kardiovaskuläre Wirkungen, was es zu einer sichereren Option für Patienten mit kardiovaskulären Problemen macht .

Wirkmechanismus

Fazadinium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the motor end-plate, preventing acetylcholine from activating these receptors. This inhibition leads to muscle paralysis, which is essential during surgical procedures . The compound’s rapid onset and short duration of action are attributed to its high affinity for the receptors and its efficient clearance from the body .

Vergleich Mit ähnlichen Verbindungen

- Pancuronium Bromide

- Vecuronium Bromide

- Rocuronium Bromide

- Atracurium Besylate

Comparison: Fazadinium bromide is unique due to its rapid onset and short duration of action compared to other non-depolarizing neuromuscular blocking agents. While pancuronium bromide and vecuronium bromide have longer durations of action, this compound is preferred for procedures requiring quick muscle relaxation and recovery . Additionally, this compound has minimal cardiovascular effects, making it a safer option for patients with cardiovascular concerns .

Biologische Aktivität

Fazadinium bromide (AH 8165) is a non-depolarizing neuromuscular blocking agent that has garnered attention for its pharmacological properties and clinical applications, particularly in anesthesia. This article delves into the biological activity of this compound, summarizing its mechanism of action, effectiveness, and safety profile based on diverse research findings.

Overview of this compound

This compound is characterized by its rapid onset and intermediate duration of neuromuscular blockade. It is primarily utilized in surgical anesthesia to facilitate tracheal intubation and muscle relaxation. The compound's chemical structure is represented by the formula , indicating its complex organic nature as a phenylimidazole derivative .

This compound functions by competitively inhibiting the action of acetylcholine at the neuromuscular junction, thereby preventing muscle contraction. This mechanism is consistent with other non-depolarizing agents, allowing for effective muscle relaxation during surgical procedures. The neuromuscular blockade induced by this compound has been shown to be unaffected by renal impairment, making it advantageous for patients with compromised kidney function .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that approximately 15% of the unchanged drug is excreted in urine within six hours post-administration. The effective concentration (EC50) for neuromuscular blockade is reported at , while ganglion blockade occurs at .

Case Studies

-

Clinical Trial in Nigerian Surgical Patients :

- A study involving fifty healthy surgical patients administered this compound at doses of 1 mg/kg and 1.5 mg/kg demonstrated satisfactory intubation conditions with mean onset times of 55 seconds and 32 seconds, respectively. The duration of action was approximately 42 minutes for the lower dose and 55 minutes for the higher dose, with excellent reversibility noted when using neostigmine as an antagonist .

- Neuromuscular Blockade in Renal Failure Patients :

Safety Profile

This compound has been associated with stable hemodynamics during administration, with moderate sinus tachycardia being one of the few observed side effects. No significant adverse effects were reported in clinical trials, underscoring its safety for use in various surgical settings .

Comparative Analysis

| Parameter | This compound | Other Neuromuscular Blockers |

|---|---|---|

| Onset Time | Rapid (mean ~32-55s) | Varies (typically slower) |

| Duration of Action | Intermediate (42-55 min) | Varies widely |

| Renal Impairment Impact | Minimal | Often requires dosage adjustment |

| Reversibility | Excellent with neostigmine | Varies |

Eigenschaften

CAS-Nummer |

49564-56-9 |

|---|---|

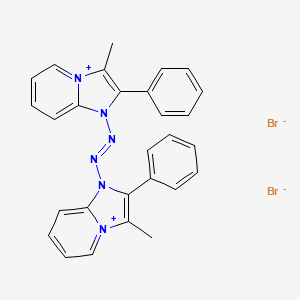

Molekularformel |

C28H24Br2N6 |

Molekulargewicht |

604.3 g/mol |

IUPAC-Name |

(E)-bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide |

InChI |

InChI=1S/C28H24N6.2BrH/c1-21-27(23-13-5-3-6-14-23)33(25-17-9-11-19-31(21)25)29-30-34-26-18-10-12-20-32(26)22(2)28(34)24-15-7-4-8-16-24;;/h3-20H,1-2H3;2*1H/q+2;;/p-2/b30-29+;; |

InChI-Schlüssel |

LBOZSXSPRGACHC-NFOZGECASA-L |

SMILES |

CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-] |

Isomerische SMILES |

CC1=C(N(C2=CC=CC=[N+]12)/N=N/N3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-] |

Kanonische SMILES |

CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

49564-56-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

36653-54-0 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,1'-azobis(3-methyl-2-phenylimidazo(1,2-a)pyridinium) AH 8165 AH-8165 Dazopironium diazopyronium bromide fazadinium fazadinium bromide fazadinium dibromide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.